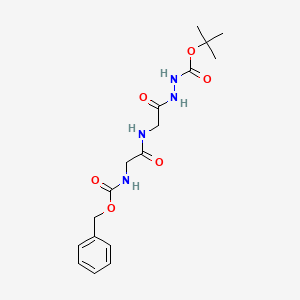

Z-Gly-gly-nhnh-boc

Descripción

Z-Gly-Gly-NHNH-Boc (CAS No. 1046861-20-4) is a protected dipeptide derivative featuring a benzyloxycarbonyl (Z) group, a glycine-glycine backbone, a hydrazide (NHNH) linker, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₆H₅BBrClO₂, with a molecular weight of 235.27 g/mol and a synthetic accessibility score of 2.07, indicating moderate ease of synthesis. Key properties include:

- Log Po/w (XLOGP3): 2.15 (moderate lipophilicity)

- Solubility: 0.24 mg/mL in aqueous solutions

- Bioavailability: Score of 0.55 (moderate)

- Synthesis: Prepared via palladium-catalyzed coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in THF/water at 75°C.

This compound is primarily used in peptide synthesis and drug discovery, where its Boc and Z groups enhance stability during solid-phase assembly.

Propiedades

Fórmula molecular |

C17H24N4O6 |

|---|---|

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

benzyl N-[2-[[2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C17H24N4O6/c1-17(2,3)27-16(25)21-20-14(23)10-18-13(22)9-19-15(24)26-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,22)(H,19,24)(H,20,23)(H,21,25) |

Clave InChI |

LRCWBAFXCNLBND-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NNC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-gly-nhnh-boc typically involves the following steps:

Protection of Glycine: The amino group of glycine is protected using a benzyloxycarbonyl (Z) group.

Formation of Glycyl-Glycine: The protected glycine is then coupled with another glycine molecule to form glycyl-glycine.

Conversion to Hydrazide: The carboxyl group of glycyl-glycine is converted to a hydrazide using hydrazine.

Protection with Boc Group: Finally, the hydrazide is protected with a tert-butoxycarbonyl (boc) group.

Industrial Production Methods

Industrial production of Z-Gly-gly-nhnh-boc follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Z-Gly-gly-nhnh-boc undergoes various chemical reactions, including:

Oxidation: The hydrazide group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protective groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Major Products

The major products formed from these reactions include various protected and unprotected peptides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Z-Gly-gly-nhnh-boc has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex peptides and proteins through native chemical ligation.

Biology: The compound is used to study protein-protein interactions and enzyme mechanisms.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: Z-Gly-gly-nhnh-boc is used in the production of biocompatible materials and hydrogels for biomedical applications

Mecanismo De Acción

The mechanism of action of Z-Gly-gly-nhnh-boc involves its role as a peptide hydrazide. It acts as a thioester surrogate in native chemical ligation, facilitating the formation of peptide bonds. The compound is activated by sodium nitrite (NaNO2) and thiolysis, which converts it to a peptide thioester. This thioester then reacts with an N-terminal cysteine residue to form a native peptide bond .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Structural Similarities and Differences

- Backbone : Z-Gly-Gly-NHNH-Boc contains a dipeptide core absent in boronic acid analogs, which instead feature aromatic rings with halogen substituents.

- Functional Groups : The Boc and hydrazide groups in Z-Gly-Gly-NHNH-Boc contrast with the boronic acid groups in analogs, altering reactivity. Boronic acids participate in Suzuki couplings, while the hydrazide linker enables conjugation with carbonyl groups.

Physicochemical Properties

- Lipophilicity : The higher Log Po/w of (6-Bromo-2,3-dichlorophenyl)boronic acid (2.78 vs. 2.15) correlates with reduced aqueous solubility (0.12 mg/mL vs. 0.24 mg/mL), highlighting the impact of additional halogen atoms.

- Synthetic Accessibility : Z-Gly-Gly-NHNH-Boc requires palladium catalysis, whereas boronic acids are often synthesized via direct halogenation or Grignard reactions.

Research Findings and Analytical Methods

Stability and Reactivity

Analytical Techniques

- Chromatography : Reverse-phase HPLC is standard for purity analysis of Z-Gly-Gly-NHNH-Boc, while boronic acids are often characterized via NMR and mass spectrometry.

- Dynamic Simulations : Molecular dynamics (MD) studies reveal that the hydrazide linker in Z-Gly-Gly-NHNH-Boc adopts flexible conformations, unlike the rigid aromatic cores of boronic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.